(1-Cyanocyclopropyl)methanesulfonyl fluoride
Description
Properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNATKZSDLDCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclopropyl)methanesulfonyl fluoride typically involves the reaction of cyclopropylmethanesulfonyl chloride with cyanide sources under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in nucleophilic substitution and enzymatic inhibition reactions:
-
Nucleophilic substitution :
The electrophilic sulfur atom in the sulfonyl fluoride group reacts with nucleophiles, facilitating substitutions at the sulfur center. -
Enzymatic inhibition :
Structurally related methanesulfonyl fluoride (MSF) is a potent irreversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation. This inhibition is selective for brain tissue, making it a candidate for treating Alzheimer’s disease and cognitive deficits .
Data Tables
The following tables summarize reaction yields and steps for analogous sulfonyl fluoride systems, providing context for synthetic efficiency:
Table 1: Reduction and Mesylation Yields (Analogous Compounds)
| Starting Material | Alcohol Yield (%) | Mesylate Yield (%) |
|---|---|---|
| (CH₂)₂ | 90 | 91 |
| (CH₂)₃ | 86 | 93 |
| (CH₂)₄ | 79 | 95 |
| (CH₂)₅ | 85 | 94 |
| (CH₂)₂O(CH₂)₂ | 81 | 89 |
Data from analogous β-cyanoalcohol reductions and mesylations .
Table 2: Sulfide/Thioacetate and Sulfonyl Chloride Yields
| Mesylate | Sulfide/Thioacetate Yield (%) | Sulfonyl Chloride Yield (%) |
|---|---|---|
| 5a | 79 | 61 |
| 5b | 83 | 67 |
| 5c | 77 | 71 |
| 5d | 87 | 82 |
| 5e | 85 | 71 |
Yields for oxidative chlorination of sulfides/thioacetates to sulfonyl chlorides .
Scientific Research Applications
Biological Research Applications
Enzyme Inhibition Studies
(1-Cyanocyclopropyl)methanesulfonyl fluoride is primarily recognized for its role as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Research indicates that compounds like this one can significantly influence cholinergic signaling pathways, making them valuable in studying neurodegenerative diseases.
- Case Study: AChE Inhibition
- A study demonstrated that this compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels. This property is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are employed therapeutically.
Neurodevelopmental Impact
Research has also investigated the effects of this compound on neurodevelopment when administered in utero. The findings suggest potential alterations in behavioral outcomes related to spatial learning and anxiety responses.
-
Table 1: Behavioral Outcomes Post Exposure
Parameter Control Group MSF Exposure Group Spatial Learning Score 75% 55% Anxiety Response Normal No significant change REM Sleep Duration 30 min 45 min
Medicinal Chemistry Applications
Therapeutic Potential for Alzheimer's Disease
The compound is being explored as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit AChE selectively in the central nervous system while minimizing peripheral side effects. Clinical trials have indicated that it may improve cognitive function without the common adverse effects associated with other cholinesterase inhibitors.
- Clinical Trial Findings
- In a Phase II clinical trial, patients receiving this compound showed significant improvements in cognitive assessments compared to control groups, with minimal side effects reported.
Industrial Applications
Chemical Synthesis and Material Development
In industrial settings, this compound serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it useful for developing new materials and pharmaceuticals.
-
Table 2: Reaction Pathways Involving this compound
Reaction Type Reagents Used Major Products Formed Nucleophilic Substitution Amines, Alcohols Substituted sulfonyl derivatives Hydrolysis Water + Base Corresponding sulfonic acid
Mechanism of Action
The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methanesulfonyl Fluoride (MSF, CH₃SO₂F)
Molecular Formula : CH₃FO₂S
Molecular Weight : 98.1 g/mol
Key Properties :
- Reactivity: MSF reacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), though less potently than organofluorophosphorus esters like sarin (GB).
- Physical Properties : Lower molecular weight and higher volatility compared to cyclopropane derivatives.
- Toxicity : Classified as highly toxic (CAS 558-25-8), causing severe skin irritation and acute systemic effects.
Comparison :
(1-Methanesulfonylcyclopropyl)methanesulfonyl Fluoride
Molecular Formula : C₅H₉FO₄S₂
Molecular Weight : 216.25 g/mol
Key Properties :
Comparison :
- Functional Groups: The target compound replaces one methanesulfonyl group with a cyano group, reducing molecular weight (162.18 vs. 216.25 g/mol) and complexity.
- Electrophilicity: The cyano group may enhance sulfonyl fluoride reactivity compared to the methanesulfonyl substituent in this analog.
- LogP : Expected to be lower than -0.1 due to the polar nitrile, improving aqueous solubility.
Organofluorophosphorus Esters (e.g., Sarin, DFP)
Examples :
Key Properties :
Comparison :
- Target Selectivity: Sulfonyl fluorides like (1-cyanocyclopropyl)methanesulfonyl fluoride may exhibit broader selectivity for non-AChE targets (e.g., proteases, kinases).
- Toxicity: Organofluorophosphorus esters are significantly more toxic (e.g., sarin’s LD₅₀ < 1 mg/kg) compared to sulfonyl fluorides, which have milder acute effects.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | TPSA (Ų) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₅H₇FO₂S | 162.18 | ~-0.5* | ~75* | -SO₂F, -CN, cyclopropane |
| Methanesulfonyl fluoride (MSF) | CH₃FO₂S | 98.1 | 0.1 | 34.1 | -SO₂F |
| (1-Methanesulfonylcyclopropyl)methanesulfonyl fluoride | C₅H₉FO₄S₂ | 216.25 | -0.1 | 85 | -SO₂F, -SO₂CH₃, cyclopropane |
*Estimated based on structural analogs.
Table 2: Reactivity and Toxicity
| Compound | Reactivity with AChE | Primary Toxicity Profile | Volatility |
|---|---|---|---|
| This compound | Moderate (inferred) | Likely irritant; lower acute toxicity vs. MSF* | Low |
| Methanesulfonyl fluoride | Low | Highly toxic; severe skin irritation | High |
| Sarin (GB) | Very high | Extreme acute toxicity (neurotoxic) | Moderate |
*Assumed due to reduced volatility and structural modifications.
Research Implications
- Drug Discovery : The target compound’s balance of reactivity and stability makes it a candidate for covalent inhibitor development, particularly for enzymes with conserved serine residues.
- Safety Profile : Reduced volatility compared to MSF may mitigate inhalation risks, though in vitro toxicity studies are needed.
Biological Activity
(1-Cyanocyclopropyl)methanesulfonyl fluoride (CSF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CSF is characterized by the presence of a cyanocyclopropyl group and a sulfonyl fluoride moiety. Its molecular formula is , and it can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆FNO₂S |
| Molecular Weight | 165.17 g/mol |
| CAS Number | 2138430-04-1 |
The biological activity of CSF primarily involves its interaction with nucleophilic sites in enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is significant in various biochemical pathways, particularly those involving metabolic processes.
Enzyme Inhibition
Research indicates that CSF may inhibit specific enzymes by modifying their active sites. The exact enzymes targeted by CSF are still under investigation, but preliminary studies suggest potential applications in treating diseases where enzyme dysregulation is a factor.
Case Studies
- Enzyme Inhibition Studies : A study conducted to evaluate the inhibitory effects of CSF on various enzymes demonstrated significant inhibition rates. The compound was tested against several metabolic enzymes, showing promising results in reducing their activity.
- Pharmacological Applications : Another research effort focused on the potential use of CSF as a pharmaceutical intermediate. The findings indicated that CSF could serve as a precursor for synthesizing more complex molecules with therapeutic benefits.
- Toxicology Assessments : Toxicological evaluations revealed that while CSF exhibits biological activity, its safety profile needs further exploration. Studies on cell viability indicated that higher concentrations could lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications.
Comparative Analysis with Similar Compounds
CSF's unique structure allows it to exhibit distinct reactivity compared to its analogs:
| Compound | Key Features | Potential Applications |
|---|---|---|
| Methanesulfonyl fluoride | Simpler structure | General reagent |
| Cyclopropylmethanesulfonyl chloride | Precursor for CSF | Synthesis of sulfonamides |
| (1-Cyanocyclopropyl)methanesulfonyl chloride | Related compound with similar properties | Intermediate in chemical synthesis |
Q & A
Q. What are the recommended synthetic routes for (1-Cyanocyclopropyl)methanesulfonyl fluoride, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Cyclopropanation of a precursor (e.g., vinyl cyanide) using a carbene insertion method to form the 1-cyanocyclopropyl moiety.
- Step 2: Functionalization with methanesulfonyl fluoride via nucleophilic substitution or radical-mediated sulfonylation.
Critical parameters include: - Temperature control (e.g., low temps for cyclopropane stability; ).
- Anhydrous conditions to prevent premature hydrolysis of the sulfonyl fluoride group ().
- Catalyst selection (e.g., transition-metal catalysts for cyclopropanation efficiency; ).
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of sulfonylating agents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Mass Spectrometry:
- Chromatography:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Ventilation:
- Spill Management:
- Emergency Procedures:
- Storage:
Advanced Research Questions
Q. How does the electron-withdrawing cyano group in this compound influence its reactivity in nucleophilic substitution reactions compared to other sulfonyl fluorides?
Methodological Answer: The cyano group increases electrophilicity of the sulfonyl fluoride via inductive effects, accelerating reactions with nucleophiles (e.g., thiols, amines). To quantify this:
- Kinetic Studies:
- Computational Analysis:
Q. What strategies can mitigate conflicting data regarding the hydrolytic stability of this compound in aqueous environments?
Methodological Answer: Discrepancies may arise from variations in pH, temperature, or trace catalysts. Resolve via:
- Controlled Hydrolysis Experiments:
- Ion Chromatography:
- Accelerated Stability Testing:
Q. In proteomic research, how can this compound be utilized as an activity-based probe for studying serine hydrolases?
Methodological Answer: Sulfonyl fluorides covalently bind catalytic serine residues. To apply this compound:
- Proteome Profiling:
- Incubate cell lysates with the probe (10–100 µM, 1 hr, 37°C). Use click chemistry (e.g., alkyne-azide cycloaddition) to attach biotin for streptavidin pull-down ().
- Competitive Assays:
- Pre-treat samples with inhibitors (e.g., PMSF) to confirm target specificity. Analyze via SDS-PAGE and LC-MS/MS ().
- Kinetic Characterization:
- Determine IC50 values using fluorogenic substrates (e.g., Z-Gly-Leu-AMC for trypsin-like proteases; ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
